2,3,4,9-Tetrahydro-1H-fluorene

Vue d'ensemble

Description

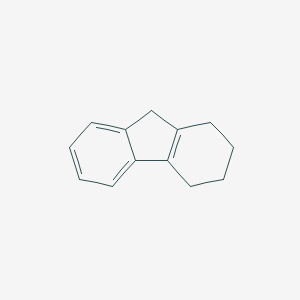

2,3,4,9-Tetrahydro-1H-fluorene is an organic compound with the molecular formula C13H14 It is a derivative of fluorene, characterized by the partial saturation of its polycyclic aromatic hydrocarbon structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3,4,9-Tetrahydro-1H-fluorene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of fluorene. This process typically employs a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. The reaction proceeds as follows:

[ \text{Fluorene} + \text{H}_2 \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation. The use of high-pressure hydrogenation reactors allows for the large-scale production of this compound with high purity and yield.

Analyse Des Réactions Chimiques

Oxidation Reactions

2,3,4,9-Tetrahydro-1H-fluorene undergoes selective oxidation to produce functionalized fluorene derivatives. Key pathways include:

-

Fluorenone Formation : Oxidation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in dioxane at 100°C yields 3-hydroxy-9H-fluorene-2-carboxylates via dehydrogenation and aromatization . Air oxidation proceeds slowly but can achieve similar results under prolonged conditions .

-

Electron-Transfer Mechanisms : DDQ acts as a hydride abstractor, facilitating the formation of conjugated aromatic systems .

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| DDQ (1.1 eq) | Dioxane, 100°C, 3 h | 3-Hydroxy-9H-fluorene-2-carboxylate | 95% |

| MnO₂ | Toluene, reflux, 24 h | Partial conversion | <30% |

Hydrogenation and Dehydrogenation

The compound serves as both a product and precursor in hydrogenation/dehydrogenation processes:

-

Synthesis : Catalytic hydrogenation of fluorene derivatives (e.g., 9H-fluorene) under high-pressure H₂ in continuous flow reactors produces this compound with >90% purity.

-

Dehydrogenation : Reverse reactions using palladium or platinum catalysts regenerate aromatic systems, critical in energy storage and material science applications.

Diels-Alder Reactions

The partially saturated structure enables participation as a diene or dienophile:

-

Cycloaddition : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form six-membered bicyclic adducts. Stereochemical outcomes depend on substituent positioning.

Annulation and Cyclization

This compound acts as a building block in complex ring-forming reactions:

-

Michael Addition/Robinson Annulation : Reacts with acetoacetate derivatives in dioxane or toluene under basic conditions (e.g., t-BuOK) to form tricyclic intermediates. Subsequent dehydration and oxidation yield 3-hydroxy-fluorene carboxylates .

-

Substrate Scope :

Mechanistically, the reaction proceeds through a Michael adduct intermediate, followed by cyclization and oxidative aromatization .

Functionalization at Reactive Positions

-

C-H Activation : The bridgehead hydrogen atoms (positions 2, 3, 4, and 9) exhibit enhanced reactivity toward electrophilic substitution, enabling halogenation or nitration under mild conditions.

-

Radical Coupling : Persistent radical intermediates generated via photoredox catalysis undergo cross-coupling with cyanoarenes, forming arylated derivatives .

This compound’s versatility in oxidation, cyclization, and functionalization underscores its utility in synthesizing pharmaceuticals, organic semiconductors, and liquid crystals. Future research directions include optimizing catalytic systems for asymmetric transformations and exploring its role in sustainable chemistry.

Applications De Recherche Scientifique

2,3,4,9-Tetrahydro-1H-fluorene has diverse applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2,3,4,9-Tetrahydro-1H-fluorene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but its structural similarity to other bioactive compounds suggests potential interactions with cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Fluorene: The parent compound, fully aromatic.

1,2,3,4-Tetrahydrofluorene: Another partially saturated derivative.

Indene: A structurally related compound with a similar aromatic system.

Uniqueness: 2,3,4,9-Tetrahydro-1H-fluorene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. Its partial saturation provides a balance between aromatic stability and reactivity, making it a versatile intermediate in organic synthesis.

Activité Biologique

2,3,4,9-Tetrahydro-1H-fluorene is a bicyclic organic compound with the molecular formula C13H14. Its structure is a derivative of fluorene, characterized by partial saturation at specific positions. This unique configuration not only alters its chemical properties but also enhances its potential biological activities. Ongoing research has focused on exploring its applications in medicinal chemistry, particularly concerning antimicrobial and anticancer properties.

Structural Characteristics

The molecular structure of this compound is represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H14 |

| Molecular Weight | 170.25 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is hypothesized to be linked to its ability to interact with various biochemical pathways. Similar compounds have demonstrated a broad spectrum of biological activities:

- Antimicrobial Activity : Derivatives of tetrahydrofluorene have been associated with antibacterial and antifungal properties. For instance, studies indicate that certain derivatives can inhibit the growth of pathogenic bacteria and fungi.

- Anticancer Properties : Research suggests that compounds related to tetrahydrofluorene may exhibit cytotoxic effects against cancer cell lines. The potential mechanism involves the induction of apoptosis in malignant cells .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various tetrahydrofluorene derivatives against common pathogens. The results showed that specific derivatives exhibited significant inhibition zones in disk diffusion assays against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 for breast cancer). The study found that certain derivatives of this compound induced apoptosis through the activation of caspase pathways. The IC50 values ranged from 10 to 30 µM, indicating promising anticancer potential .

Chemical Reactions and Applications

This compound undergoes various chemical transformations that can enhance its biological activity:

- Oxidation : It can be oxidized to form fluorenone derivatives using agents like potassium permanganate. This transformation can potentially yield compounds with enhanced biological properties .

- Reduction and Substitution : Further reactions can lead to the formation of fully saturated hydrocarbons or halogenated derivatives. These modifications may affect the compound's pharmacokinetics and bioavailability.

Future Directions in Research

Research continues to explore the potential applications of this compound in drug development. Areas of interest include:

- Pharmacophore Development : Investigating how structural modifications can optimize activity against specific targets in microbial and cancer therapy.

- Material Science Applications : Its ability to modify thermal properties makes it a candidate for developing advanced materials like liquid crystals for electronic applications.

Propriétés

IUPAC Name |

2,3,4,9-tetrahydro-1H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1,3,5,7H,2,4,6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJLGICGNMAUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)CC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343246 | |

| Record name | 2,3,4,9-Tetrahydro-1H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17057-95-3 | |

| Record name | 2,3,4,9-Tetrahydro-1H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 2,3,4,9-tetrahydro-1H-fluorene impact the properties of liquid crystals?

A1: Research indicates that introducing the this compound moiety into typical liquid crystal structures primarily affects their thermal properties. [] It has been observed to lower both the melting point and clearing point values compared to similar structures incorporating fluorene or trans-cyclohexane. [] This suggests that this compound can influence the temperature range within which a liquid crystal exhibits its characteristic mesophases.

Q2: What are the potential advantages of using this compound in liquid crystal design?

A2: The ability of this compound to lower both melting and clearing points in liquid crystals is significant. [] This could allow for the development of liquid crystal mixtures with desirable operating temperature ranges for specific applications. For example, it might enable the creation of displays that function effectively at lower temperatures or with reduced power consumption.

Q3: What are the future research directions for this compound in material science?

A3: Further research is needed to fully understand the structure-property relationships of liquid crystals containing this compound. Exploring different molecular arrangements and substitutions on the this compound core could lead to materials with improved or novel properties beyond influencing melting and clearing points. [] Additionally, investigating its compatibility with other common liquid crystal components is crucial for developing practical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.